(E)-4-(4-Hydroxy-3-methoxyphenyl)-4-oxo-2-butenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(4-Hydroxy-3-methoxyphenyl)-4-oxo-2-butenoic acid is an organic compound known for its unique chemical structure and properties. It is characterized by the presence of a hydroxy group, a methoxy group, and a butenoic acid moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(4-Hydroxy-3-methoxyphenyl)-4-oxo-2-butenoic acid typically involves the use of starting materials such as 4-hydroxy-3-methoxybenzaldehyde and malonic acid. The reaction is carried out under reflux conditions in the presence of a base, such as sodium hydroxide, to facilitate the condensation reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and conditions. The process is optimized for yield and purity, often incorporating advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(E)-4-(4-Hydroxy-3-methoxyphenyl)-4-oxo-2-butenoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted phenyl compounds .
Wissenschaftliche Forschungsanwendungen
(E)-4-(4-Hydroxy-3-methoxyphenyl)-4-oxo-2-butenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular conditions.
Industry: It is used in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of (E)-4-(4-Hydroxy-3-methoxyphenyl)-4-oxo-2-butenoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its biological activity, allowing it to interact with enzymes and receptors in the body. These interactions can lead to the modulation of various biochemical pathways, resulting in its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-3-methoxybenzaldehyde: Shares the hydroxy and methoxy groups but lacks the butenoic acid moiety.
Ferulic Acid: Contains similar functional groups but differs in the position and structure of the carbon chain.
Vanillin: Similar in structure but with a different functional group arrangement
Uniqueness
(E)-4-(4-Hydroxy-3-methoxyphenyl)-4-oxo-2-butenoic acid is unique due to its specific combination of functional groups and the presence of the butenoic acid moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
86690-98-4 |
---|---|
Molekularformel |
C11H10O5 |
Molekulargewicht |
222.19 g/mol |
IUPAC-Name |
(E)-4-(4-hydroxy-3-methoxyphenyl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H10O5/c1-16-10-6-7(2-3-9(10)13)8(12)4-5-11(14)15/h2-6,13H,1H3,(H,14,15)/b5-4+ |
InChI-Schlüssel |
GHZCXWOSHPZAQI-SNAWJCMRSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)C(=O)/C=C/C(=O)O)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C(=O)C=CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.